molecular formula C2HFN4O3 B13836048 4-fluoro-3-nitro-1H-1,2,4-triazol-5-one

4-fluoro-3-nitro-1H-1,2,4-triazol-5-one

Cat. No.: B13836048
M. Wt: 148.05 g/mol
InChI Key: BUNYLVFSCVENHD-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one is a heterocyclic compound containing a triazole ring substituted with a fluorine atom and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both electron-withdrawing groups (fluorine and nitro) on the triazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-nitro-1H-1,2,4-triazol-5-one typically involves the nitration of 4-fluoro-1H-1,2,4-triazol-5-one. The nitration reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction conditions, such as temperature and concentration of nitric acid, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-3-nitro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research .

Properties

Molecular Formula

C2HFN4O3

Molecular Weight

148.05 g/mol

IUPAC Name

4-fluoro-3-nitro-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C2HFN4O3/c3-6-1(7(9)10)4-5-2(6)8/h(H,5,8)

InChI Key

BUNYLVFSCVENHD-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NN=C(N1F)[N+](=O)[O-]

Origin of Product

United States

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